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Compound of Interest

Compound Name:
6-Bromo-1-methyl-1H-pyrrolo[3,2-

b]pyridine

Cat. No.: B3026738 Get Quote

Part 1: Anticancer and Antiproliferative Activities
The pyrrolopyridine scaffold is a cornerstone in the development of novel anticancer agents,

primarily due to its versatility in targeting key oncogenic pathways. The biological activity is

profoundly influenced by the nature and position of substituents on the bicyclic core.

Mechanism of Action: Kinase Inhibition
A predominant mechanism through which pyrrolopyridine derivatives exert their anticancer

effects is the inhibition of protein kinases, enzymes that play a critical role in cell signaling,

proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers,

making them prime therapeutic targets.

Structure-Activity Relationship Insights:

Studies have shown that attaching diarylurea or amide moieties to the pyrrolo[3,2-b]pyridine

scaffold can yield potent antiproliferative agents. For instance, a series of diarylureas and

amides were synthesized and tested against the A375 human melanoma cell line. The

investigation revealed that compounds with 5-benzylamide substituted 4'-amide moieties

exhibited the most potent activity, in some cases exceeding that of the multi-kinase inhibitor

Sorafenib.
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While much research has focused on the broader pyrrolopyridine family, specific isomers show

preferential activity against certain kinases. For example, derivatives of the related pyrrolo[3,2-

c]pyridine scaffold have been identified as potent and selective inhibitors of FMS kinase (CSF-

1R), a key player in cancer and inflammatory diseases. Similarly, pyrrolo[2,3-d]pyrimidine

derivatives have been developed as multi-kinase inhibitors, targeting EGFR, HER2, and

VEGFR-2. These findings underscore the importance of the nitrogen atom's position within the

pyridine ring for achieving target selectivity.

Comparative Data: Kinase Inhibitory Activity
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Compoun
d ID

Scaffold
Target
Kinase

IC50 (nM)
Target
Cancer
Cell Line

IC50 (µM)
Referenc
e

Compound

41

Pyrrolo[2,3

-b]pyridine
GSK-3β 0.22 - -

Compound

46

Pyrrolo[2,3

-b]pyridine
GSK-3β 0.26 - -

Compound

54

Pyrrolo[2,3

-b]pyridine
GSK-3β 0.24 - -

Compound

1r

Pyrrolo[3,2

-c]pyridine
FMS 30

Ovarian,

Prostate,

Breast

0.15 - 1.78

Compound

1e

Pyrrolo[3,2

-c]pyridine
FMS 60 - -

KIST10102

9

Pyrrolo[3,2

-c]pyridine
FMS 96 - -

Compound

5k

Pyrrolo[2,3

-

d]pyrimidin

e

EGFR 79

HepG2,

MCF-7,

etc.

29 - 59

Compound

5k

Pyrrolo[2,3

-

d]pyrimidin

e

Her2 40

HepG2,

MCF-7,

etc.

29 - 59

Compound

5k

Pyrrolo[2,3

-

d]pyrimidin

e

VEGFR2 136

HepG2,

MCF-7,

etc.

29 - 59

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: FMS Kinase)
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The following protocol provides a representative example of how the inhibitory activity of

substituted pyrrolo[3,2-b]pyridines against a target kinase can be quantified. This is a self-

validating system where the inclusion of a known inhibitor (positive control) and a vehicle

control (negative control) ensures the reliability of the results.

Reagent Preparation:

Prepare a stock solution of the test compound in 100% DMSO.

Dilute recombinant human FMS kinase enzyme in kinase buffer to the desired

concentration.

Prepare a substrate solution (e.g., poly(E,Y) 4:1) and an ATP solution in kinase buffer.

Assay Procedure (96-well plate format):

Add 2 µL of the test compound solution at various concentrations to the wells. Include

wells for a positive control (e.g., KIST101029) and a negative control (DMSO vehicle).

Add 20 µL of the FMS kinase solution to each well and incubate for 10 minutes at room

temperature.

Initiate the kinase reaction by adding 20 µL of the ATP/substrate mixture.

Incubate the plate for 30-60 minutes at 30°C.

Detection:

Stop the reaction by adding an appropriate stop solution.

Quantify kinase activity using a suitable detection method, such as ADP-Glo™ Kinase

Assay (Promega), which measures ADP production.

Read the luminescence or fluorescence signal using a plate reader.

Data Analysis:
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Calculate the percentage of inhibition for each compound concentration relative to the

controls.

Determine the IC50 value by plotting the percent inhibition against the logarithm of the

compound concentration and fitting the data to a sigmoidal dose-response curve.
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Caption: VEGFR-2 signaling pathway and point of inhibition.

Mechanism of Action: DNA Intercalation
Certain substituted pyrrolo[2,3-b]pyridine analogues have demonstrated the ability to

intercalate into DNA. This mechanism involves the insertion of the planar aromatic scaffold

between the base pairs of the DNA double helix, which can disrupt DNA replication and

transcription, ultimately leading to apoptosis in cancer cells.

Structure-Activity Relationship Insights:

A study involving thirty-two novel pyrrolo[2,3-b]pyridine analogues revealed that compounds

featuring a 1,2,3-triazole linker exhibited significant cytotoxic activity against lung (A549),

cervical (HeLa), and breast (MDA-MB-231) cancer cell lines, with IC50 values in the low

micromolar to nanomolar range. Spectroscopic analysis confirmed that one of the most active

compounds could efficiently intercalate into calf thymus DNA (Ct-DNA), suggesting this as a

likely mechanism for its antiproliferative effects.

Experimental Workflow: DNA Intercalation Study
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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